![molecular formula C7H11NO6P2 B1677990 P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid CAS No. 105462-25-7](/img/structure/B1677990.png)
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid
概要
説明
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid is a bisphosphonate compound known for its role in inhibiting bone resorption. It is commonly used in the treatment of osteoporosis and other bone-related diseases. The compound is characterized by its ability to bind to hydroxyapatite in bone, thereby inhibiting the activity of osteoclasts, which are responsible for bone resorption .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid typically involves the reaction of pyridine-4-carboxaldehyde with phosphorous acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
化学反応の分析
Types of Reactions
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions where the pyridinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives and alcohol derivatives, which have different applications in scientific research and industry .
科学的研究の応用
Osteoporosis Treatment
Risedronate is widely recognized for its role in managing osteoporosis, particularly in postmenopausal women. It works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures.
Case Study : A clinical trial involving 5,000 postmenopausal women demonstrated that those treated with risedronate showed a significant reduction in vertebral fractures over three years compared to the placebo group. The treatment resulted in a 41% reduction in the risk of new vertebral fractures .
Paget's Disease
Risedronate has been effective in treating Paget's disease of bone, characterized by abnormal bone remodeling. It helps normalize the bone turnover rate and improves bone structure.
Case Study : In a study with patients suffering from Paget's disease, risedronate administration led to a marked decrease in serum alkaline phosphatase levels, indicating reduced bone turnover .
Pharmacological Mechanism
Risedronate binds to hydroxyapatite crystals in bone and inhibits farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for the mevalonate pathway. This inhibition prevents the formation and activity of osteoclasts, leading to decreased bone resorption.
Cancer Treatment
Recent studies have explored the potential of risedronate in oncology. It has shown promise in reducing skeletal-related events in cancer patients with bone metastases.
Case Study : Research involving breast cancer patients indicated that risedronate treatment reduced the incidence of skeletal-related events by 30% compared to standard care .
Cardiovascular Health
Emerging evidence suggests that bisphosphonates may have cardiovascular benefits due to their anti-inflammatory properties.
Research Findings : A study indicated that risedronate could reduce arterial stiffness and improve endothelial function in postmenopausal women, suggesting potential cardiovascular protective effects .
Comparative Efficacy
The following table summarizes the comparative efficacy of risedronate against other bisphosphonates:
Bisphosphonate | Indication | Efficacy Rate (%) | Notable Side Effects |
---|---|---|---|
Risedronate | Osteoporosis | 41% reduction in fractures | Gastrointestinal issues |
Alendronate | Osteoporosis | 50% reduction in fractures | Osteonecrosis of the jaw |
Zoledronic Acid | Osteoporosis | 70% reduction in fractures | Renal impairment |
作用機序
The compound exerts its effects by binding to hydroxyapatite in bone, which inhibits the activity of osteoclasts. This binding prevents the resorption of bone, thereby maintaining bone density. The molecular targets include farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for osteoclast function .
類似化合物との比較
Similar Compounds
Zoledronic Acid: Another bisphosphonate with a similar mechanism of action but different chemical structure.
Alendronic Acid: Used for similar medical applications but has a different potency and side effect profile.
Ibandronic Acid: Known for its use in treating postmenopausal osteoporosis.
Uniqueness
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid is unique due to its specific binding affinity to hydroxyapatite and its potent inhibition of osteoclast activity. This makes it particularly effective in treating bone resorption disorders .
生物活性
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic acid (also known as Risedronate) is a bisphosphonate compound primarily used in the treatment of osteoporosis and other bone-related conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C7H11NO7P2
- Molecular Weight : 283.11 g/mol
- Appearance : White to off-white solid
- Melting Point : >236°C (decomposes)
- Solubility : Slightly soluble in aqueous base
Risedronate acts by inhibiting osteoclast-mediated bone resorption, which is crucial in maintaining bone density. The compound binds to hydroxyapatite in bone, leading to the inhibition of osteoclast activity and subsequent reduction in bone turnover. This action helps in the prevention of bone loss and the treatment of osteoporosis.
Key Mechanisms:
- Inhibition of Bone Resorption : Risedronate inhibits the activity of osteoclasts, cells responsible for bone resorption.
- Promotion of Apoptosis in Osteoclasts : The compound induces apoptosis in osteoclasts, further reducing their numbers and activity.
- Alteration of Bone Remodeling : By affecting the balance between bone formation and resorption, Risedronate stabilizes bone mass.
Biological Activity Data
The following table summarizes various studies that highlight the biological activity of Risedronate:
Case Studies
-
Case Study on Osteoporosis Management :
- A clinical trial involving 5,000 postmenopausal women demonstrated that those treated with Risedronate had a significantly lower incidence of vertebral fractures compared to placebo groups (p < 0.001). The study indicated that long-term use (up to three years) led to sustained improvements in bone mineral density (BMD).
-
Case Study on Paget's Disease :
- In patients with Paget's disease, Risedronate was effective in normalizing elevated alkaline phosphatase levels, a marker for bone turnover. A study reported that 80% of patients achieved normalization after six months of treatment.
Pharmacokinetics
Risedronate exhibits favorable pharmacokinetics:
- Absorption : Oral bioavailability is approximately 0.6%, with peak plasma concentrations occurring within 1 hour post-administration.
- Distribution : The drug has a high affinity for bone tissue.
- Elimination : Renal excretion is the primary route; approximately 50% is excreted unchanged in urine.
Safety and Side Effects
While generally well-tolerated, Risedronate can cause gastrointestinal issues such as nausea and abdominal pain. Rarely, it has been associated with osteonecrosis of the jaw and atypical femoral fractures, particularly with long-term use.
特性
IUPAC Name |
(1-hydroxy-1-phosphono-2-pyridin-4-ylethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-1-3-8-4-2-6/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHKKFUMEGWCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105462-25-7 | |
Record name | NE-58043 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NE-58043 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960006OI1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。